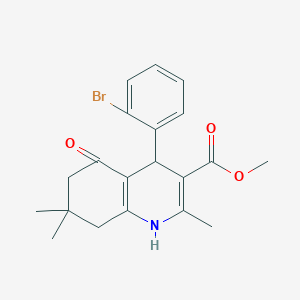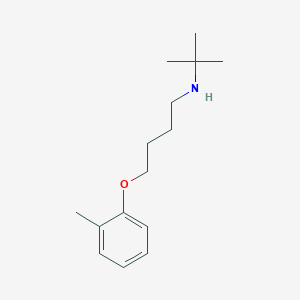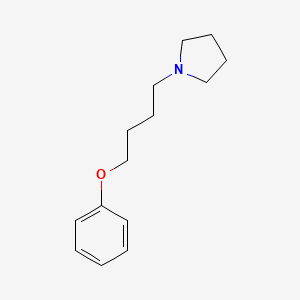![molecular formula C18H17N3O3 B5182885 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone compounds, which are known to have a variety of biological activities. DMNQ has been studied for its potential as an electron acceptor in biological systems, as well as for its ability to generate reactive oxygen species (ROS) and induce oxidative stress.
Mécanisme D'action
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone acts as an electron acceptor in biological systems, accepting electrons from complex I and II of the ETC. This leads to the formation of superoxide radicals, which can then be converted to other ROS such as hydrogen peroxide and hydroxyl radicals. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can also directly generate ROS through redox cycling, which involves the transfer of electrons between 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone and other redox-active molecules.
Biochemical and Physiological Effects:
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress and damage to cells and tissues, leading to apoptosis and necrosis. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to affect the activity of various enzymes, including cytochrome c oxidase and NADH dehydrogenase. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit mitochondrial respiration and ATP synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in lab experiments is its ability to generate ROS and induce oxidative stress, which can be useful in studying the effects of oxidative damage on cells and tissues. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is its potential toxicity, as it can induce cell death and damage to tissues. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be unstable and may require special handling and storage conditions.
Orientations Futures
There are several future directions for research involving 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is in the development of new therapies for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent to induce cell death in cancer cells.
Méthodes De Synthèse
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized through a multistep process starting from 3,4-dimethylaniline and 3-nitrophthalic acid. The synthesis involves several chemical reactions, including nitration, reduction, and cyclization. The final product is obtained as a yellow crystalline solid, which is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been extensively used in scientific research as a tool to study various biological processes. One of the major applications of 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is in the field of electron transport chain (ETC) research. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone acts as an electron acceptor in ETC, which allows researchers to study the flow of electrons in biological systems. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been used to study the effects of oxidative stress on cells and tissues, as it can generate ROS and induce oxidative damage.
Propriétés
IUPAC Name |
4-(3,4-dimethylanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-13(10-12(11)2)19-16-14-6-4-5-7-15(14)20(3)18(22)17(16)21(23)24/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKENMRSFREPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)
![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)
![1'-(3-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)

![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)




![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)